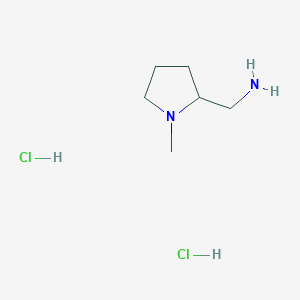
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: is a chemical compound with the empirical formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of (1-Methylpyrrolidin-2-yl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amines, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is utilized in biological research to investigate its effects on various biological systems. It serves as a model compound for studying the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- (S)-2-(Aminomethyl)pyrrolidine
- (S)-2-Aminomethyl-1-ethylpyrrolidine
- 1-(1-Pyrrolidinylmethyl)cyclopropylmethanamine dihydrochloride
- 1-Isopropylcyclopropylmethanamine hydrochloride
Comparison: Compared to these similar compounds, (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is unique due to its specific structural features and chemical properties. Its methyl group at the 1-position of the pyrrolidine ring and the presence of the dihydrochloride salt form contribute to its distinct reactivity and applications .
Biological Activity
(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride, also known as N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride, is a chiral amine with significant biological activity, particularly in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications and its interactions with various biological targets.
- Molecular Formula : C6H14N2·2HCl
- Molecular Weight : 187.11 g/mol
- CAS Number : 219320-28-2
- IUPAC Name : [(2S)-1-methylpyrrolidin-2-yl]methanamine; dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the CNS:
- Receptor Binding : The compound can bind to various neurotransmitter receptors, modulating their activity. It has shown affinity for muscarinic acetylcholine receptors, which are implicated in numerous neurological functions.
- Neurotransmitter Release : It influences the release of key neurotransmitters, potentially altering neuronal communication and affecting mood and cognition.
- Signal Transduction Pathways : The compound is involved in multiple signaling pathways related to neurotransmission, suggesting a role in various neurological conditions.
Biological Activity and Applications
The compound has been studied for several potential applications:
- CNS Disorders : Research indicates that this compound may be beneficial in treating conditions such as depression and anxiety due to its modulatory effects on neurotransmitter systems .
- Analgesic Properties : Preliminary studies suggest analgesic effects, making it a candidate for pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Toxicological Profile
While the compound exhibits promising biological activity, it is essential to consider its safety profile:
Properties
CAS No. |
1255717-67-9 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H |
InChI Key |
IHGSPZZJGJMYBQ-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CN.Cl.Cl |
Canonical SMILES |
CN1CCCC1CN.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















